molecular formula C20H22N4O2S B4444497 N,2-dimethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide

N,2-dimethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide

Cat. No.: B4444497
M. Wt: 382.5 g/mol
InChI Key: ZPSROLOEWRJNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,2-dimethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,2-dimethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide” typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylethylamino Group: This step involves the substitution of a suitable leaving group with phenylethylamine.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential to inhibit bacterial growth or other biological activities.

Medicine

Medicinally, sulfonamides are known for their use as antibiotics. This compound might be explored for its potential therapeutic applications, including as an antimicrobial or anti-inflammatory agent.

Industry

In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could find applications in these areas as well.

Mechanism of Action

The mechanism of action of “N,2-dimethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide” would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA). This leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used for its antibacterial properties.

Uniqueness

The uniqueness of “N,2-dimethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide” lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N,2-dimethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-14-9-10-17(13-19(14)27(25,26)21-3)18-11-12-20(24-23-18)22-15(2)16-7-5-4-6-8-16/h4-13,15,21H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSROLOEWRJNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC(C)C3=CC=CC=C3)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,2-dimethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N,2-dimethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N,2-dimethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N,2-dimethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N,2-dimethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N,2-dimethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.